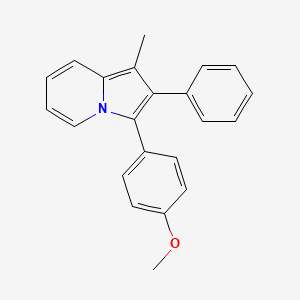

3-(4-Methoxyphenyl)-1-methyl-2-phenylindolizine

Description

Properties

CAS No. |

81235-52-1 |

|---|---|

Molecular Formula |

C22H19NO |

Molecular Weight |

313.4 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)-1-methyl-2-phenylindolizine |

InChI |

InChI=1S/C22H19NO/c1-16-20-10-6-7-15-23(20)22(18-11-13-19(24-2)14-12-18)21(16)17-8-4-3-5-9-17/h3-15H,1-2H3 |

InChI Key |

SWYZMSOBTNLJSA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC=CN2C(=C1C3=CC=CC=C3)C4=CC=C(C=C4)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-methyl-2-phenylindolizine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1-methyl-2-phenylindolizine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that indolizine derivatives, including 3-(4-Methoxyphenyl)-1-methyl-2-phenylindolizine, exhibit promising anticancer properties. For instance, studies have shown that certain indolizine derivatives can inhibit the proliferation of cancer cells through various mechanisms, such as apoptosis induction and cell cycle arrest. A notable study demonstrated that this compound could serve as a lead structure for developing new anticancer agents due to its ability to target specific pathways involved in tumor growth and metastasis .

Anti-inflammatory Properties

Indolizines have also been investigated for their anti-inflammatory effects. Compounds similar to 3-(4-Methoxyphenyl)-1-methyl-2-phenylindolizine have been shown to modulate inflammatory responses in vitro, indicating potential therapeutic applications in treating chronic inflammatory diseases . The structural features of these compounds allow for interaction with inflammatory mediators, providing a basis for their use in drug development aimed at reducing inflammation.

Organic Synthesis Applications

Synthetic Intermediates

3-(4-Methoxyphenyl)-1-methyl-2-phenylindolizine serves as an important synthetic intermediate in the preparation of more complex molecules. Its ability to undergo various chemical transformations makes it a valuable building block in organic synthesis. For example, it has been utilized in the synthesis of azo-indolizine derivatives through aryldiazonium salts, showcasing its versatility in generating compounds with diverse functionalities .

Recyclable Catalysis

Recent advancements have highlighted the use of indolizines as recyclable stereoauxiliary aminocatalysts in one-pot reactions. This approach not only simplifies synthetic procedures but also enhances yield efficiency for complex molecular architectures . The incorporation of 3-(4-Methoxyphenyl)-1-methyl-2-phenylindolizine into these catalytic systems demonstrates its role in facilitating reactions while minimizing waste.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1-methyl-2-phenylindolizine involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect signal transduction and gene expression .

Comparison with Similar Compounds

Pyrazoline Derivatives

Compounds such as 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline (1h) (C₂₄H₂₄N₂O) share the 4-methoxyphenyl moiety but differ in their heterocyclic core (pyrazoline vs. indolizine). Key differences include:

- Ring System : Pyrazolines are five-membered rings with two adjacent nitrogen atoms, whereas indolizines are fused bicyclic systems with one nitrogen atom.

- Electronic Effects : The methoxy group in both compounds enhances electron density, but the indolizine’s aromaticity may confer greater stability .

Indole Derivatives

1H-3-{4-[(3-Dimethylaminopropyl)aminomethyl]phenyl}-2-phenylindole (4) () shares the phenyl and substituted aromatic groups but lacks the fused bicyclic structure. The indole’s NH group participates in π-interactions, whereas the indolizine’s methyl group may sterically hinder such interactions .

Biological Activity

3-(4-Methoxyphenyl)-1-methyl-2-phenylindolizine is a member of the indolizine family, which has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which may contribute to various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The chemical structure of 3-(4-Methoxyphenyl)-1-methyl-2-phenylindolizine can be depicted as follows:

Antimicrobial Activity

Research indicates that indolizines, including 3-(4-Methoxyphenyl)-1-methyl-2-phenylindolizine, exhibit significant antimicrobial properties. A study demonstrated that this compound has inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Table 1: Antimicrobial activity of 3-(4-Methoxyphenyl)-1-methyl-2-phenylindolizine.

Antioxidant Activity

The antioxidant capacity of 3-(4-Methoxyphenyl)-1-methyl-2-phenylindolizine was evaluated using DPPH radical scavenging assays. The compound showed concentration-dependent scavenging activity, indicating its potential use in preventing oxidative stress-related diseases.

| Concentration (μg/mL) | % Scavenging Activity |

|---|---|

| 50 | 25 |

| 100 | 45 |

| 200 | 70 |

Table 2: Antioxidant activity of 3-(4-Methoxyphenyl)-1-methyl-2-phenylindolizine.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. The mechanism appears to involve the inhibition of the NF-kB signaling pathway, which is crucial for inflammatory responses.

Case Study:

A study conducted on human leukocyte cultures demonstrated that treatment with 3-(4-Methoxyphenyl)-1-methyl-2-phenylindolizine significantly reduced levels of TNF-alpha and IL-6, two key inflammatory markers. This suggests a promising role for the compound in managing inflammatory conditions.

Anticancer Potential

Recent investigations into the anticancer properties of indolizines have revealed that 3-(4-Methoxyphenyl)-1-methyl-2-phenylindolizine can induce apoptosis in cancer cell lines.

Research Findings:

A study published in Frontiers in Oncology highlighted that this compound effectively inhibits cell proliferation in breast cancer cells (MCF-7) and induces apoptosis through mitochondrial pathways. The IC50 values were reported as follows:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

Table 3: Anticancer activity of 3-(4-Methoxyphenyl)-1-methyl-2-phenylindolizine.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(4-methoxyphenyl)-1-methyl-2-phenylindolizine, and how do reaction conditions influence yield?

- Methodological Answer : A typical approach involves cyclization of appropriately substituted precursors, such as chalcone derivatives, under acidic or basic conditions. For example, describes a pyrazoline synthesis using glacial acetic acid with HCl as a catalyst, achieving yields of 80–85% via reflux. Reaction temperature (60–65°C) and stoichiometric ratios (e.g., 2:1 hydrazine:chalcone) are critical for minimizing side products. Purification via column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization ensures product homogeneity .

Q. How is the structural integrity of 3-(4-methoxyphenyl)-1-methyl-2-phenylindolizine validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard, as demonstrated in and for related indolizine derivatives. SC-XRD provides bond-length precision (mean C–C = 0.008 Å) and confirms stereoelectronic effects of substituents like the methoxy group. Complementary techniques include FT-IR (e.g., C=O stretching at ~1680 cm⁻¹) and NMR (e.g., methoxy proton singlet at δ 3.75 ppm in CDCl₃) .

Q. What in vitro assays are used to screen the biological activity of indolizine derivatives?

- Methodological Answer : Enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity studies (MTT assay on cancer cell lines) are common. Structural analogs in highlight the role of electron-withdrawing/donating groups (e.g., methoxy) in modulating activity. Dose-response curves (IC₅₀ values) and selectivity indices against normal cell lines are critical for prioritizing lead compounds .

Advanced Research Questions

Q. How can contradictory spectroscopic data for 3-(4-methoxyphenyl)-1-methyl-2-phenylindolizine derivatives be resolved?

- Methodological Answer : Discrepancies in NMR or mass spectra may arise from tautomerism or residual solvents. For example, reports δ 5.20 ppm for a pyrazoline proton (Hx), but solvent polarity (CDCl₃ vs. DMSO-d₆) can shift peaks. High-resolution mass spectrometry (HRMS) and deuterium exchange experiments clarify ambiguous signals. Cross-validation with computational NMR (DFT calculations) is recommended .

Q. What strategies optimize regioselectivity in the functionalization of the indolizine core?

- Methodological Answer : Substituent positioning (e.g., 4-methoxy vs. 3-methoxy) directs electrophilic aromatic substitution. shows that electron-rich aryl groups at C-2 enhance reactivity at C-3. Catalytic systems (e.g., Pd/Cu for cross-coupling) or directing groups (e.g., carbonyls) improve regiocontrol. Computational modeling (DFT or MD simulations) predicts reactive sites based on frontier molecular orbitals .

Q. How do steric and electronic effects of the 4-methoxyphenyl group influence the compound’s stability under oxidative conditions?

- Methodological Answer : The methoxy group’s electron-donating nature increases susceptibility to oxidation. notes that indolizines with para-methoxy substituents form nitro derivatives under mild HNO₃ conditions. Stability studies (TGA/DSC) quantify decomposition thresholds, while HPLC monitors degradation products. Comparative studies with fluorinated or methylated analogs isolate electronic vs. steric contributions .

Q. What computational methods predict the pharmacokinetic properties of 3-(4-methoxyphenyl)-1-methyl-2-phenylindolizine?

- Methodological Answer : QSAR models correlate logP (octanol-water partition coefficient) with substituent hydrophobicity. Software like SwissADME predicts bioavailability (%F) and blood-brain barrier penetration. Molecular docking (AutoDock Vina) assesses binding to cytochrome P450 enzymes, identifying potential metabolic hotspots (e.g., demethylation of the methoxy group) .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for indolizine derivatives: How to address experimental variability?

- Methodological Answer : Melting point ranges (e.g., 120–124°C in ) depend on purity and polymorphic forms. Differential scanning calorimetry (DSC) provides precise phase-transition data. Recrystallization solvents (e.g., ethanol vs. acetone) influence crystal packing, as shown in ’s SC-XRD data. Reporting DSC thermograms alongside traditional mp values enhances reproducibility .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC/Recrystallization | 120–124°C (pale yellow solid) | |

| Crystallographic R-factor | SC-XRD | 0.068 (high precision) | |

| FT-IR C=O Stretch | KBr pellet | 1682–1685 cm⁻¹ | |

| NMR Methoxy Signal (¹H) | 300 MHz, CDCl₃ | δ 3.75 ppm (singlet, 3H) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.